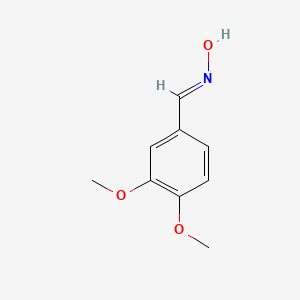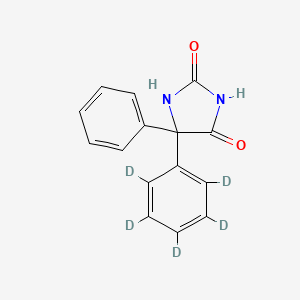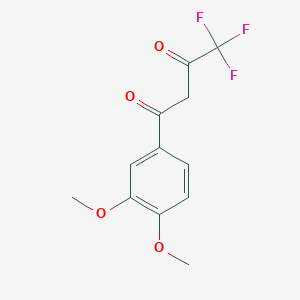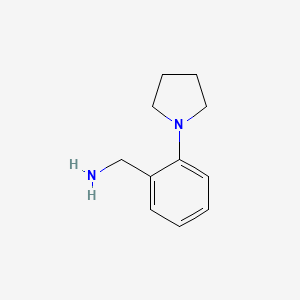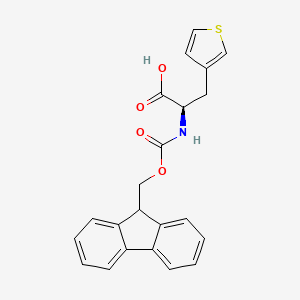
Arg-Trp
Übersicht
Beschreibung
Arginine-tryptophan (Arg-Trp) is a dipeptide composed of the amino acids arginine and tryptophan. This compound is known for its significant role in various biological processes and its potential therapeutic applications. Arginine is a basic amino acid with a guanidino group, while tryptophan is an aromatic amino acid with an indole ring. The combination of these two amino acids in a dipeptide form results in unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Arg-Trp has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide chemistry studies to understand peptide bond formation and stability.
Biology: Studied for its role in protein-protein interactions and its potential as a bioactive peptide.
Industry: Utilized in the development of peptide-based drugs and as a component in various biochemical assays
Wirkmechanismus
Target of Action
Arginine-Tryptophan (Arg-Trp) is a dipeptide that primarily targets bacterial cell membranes . It is part of a larger class of molecules known as antimicrobial peptides, which are known for their broad-spectrum activity against bacteria, fungi, and viruses . The primary targets of this compound are the negatively charged components of bacterial cell membranes .
Mode of Action
This compound interacts with its targets through a variety of noncovalent interactions. The unique physico-chemical properties of tryptophan allow it to insert into biological membranes . This particular geometry allows the guanidinium moiety of Arginine to form hydrogen bonds while interacting with Tryptophan through cation–π interactions . These interactions lead to perturbation of bacterial cell membranes, resulting in leakage of intravesicular contents .
Biochemical Pathways
The action of this compound affects several biochemical pathways. In the context of immune response, this compound catabolizing enzymes Arg1 and IDO1 reduce hyperinflammation by an immunosuppressive effect via either Arginine starvation (for Arg1) or via the immunoregulatory activity of the Tryptophan-derived metabolites Kyn (for IDO1) . Additionally, Tryptophan is essential for protein synthesis and is a precursor to auxin growth hormones, alkaloids, niacin (vitamin B3), and anti-herbivory metabolites like indole glucosinolates .
Pharmacokinetics
Similar antimicrobial peptides have been shown to exhibit remarkable plasma stability and very good aqueous solubility, while their metabolic stability was found to be moderate to low .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell membranes, leading to a significant decrease in bacterial viability . This disruption is caused by the peptide’s interaction with the membrane, leading to visible cell surface alterations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of negatively charged components in the bacterial cell membrane environment enhances the peptide’s antimicrobial activity . .
Biochemische Analyse
Biochemical Properties
Arg-Trp interacts with various enzymes, proteins, and other biomolecules. For instance, the Arg194Trp polymorphism in the XRCC1 gene has been associated with an increased risk of cancer . The nature of these interactions often involves the alteration of protein function, which can influence biochemical reactions.
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, the Arg194Trp polymorphism in the XRCC1 gene has been linked to an increased risk of lung and esophageal cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the Arg194Trp polymorphism in the XRCC1 gene can alter the function of the XRCC1 protein, potentially increasing the risk of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Trp typically involves the coupling of arginine and tryptophan using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to facilitate the formation of the peptide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers that employ SPPS. These machines allow for the efficient and high-throughput synthesis of peptides, including this compound, by automating the addition of amino acids and the necessary reagents. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Arg-Trp can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under certain conditions, leading to the formation of products such as kynurenine.
Reduction: The guanidino group of arginine can be reduced to form different derivatives.
Substitution: The amino groups in arginine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for the oxidation of tryptophan.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed for the reduction of arginine derivatives.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups in arginine under basic conditions.
Major Products Formed
Oxidation: Kynurenine and other oxidized tryptophan derivatives.
Reduction: Reduced arginine derivatives.
Substitution: Alkylated or acylated arginine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arg-Gly: Another dipeptide with arginine, but with glycine instead of tryptophan. It lacks the aromatic indole ring of tryptophan.
Trp-Lys: A dipeptide with tryptophan and lysine, another basic amino acid similar to arginine but with a different side chain structure.
Uniqueness of Arg-Trp
This compound is unique due to the combination of the basic guanidino group of arginine and the aromatic indole ring of tryptophan. This combination imparts distinct chemical and biological properties, such as enhanced membrane interaction and potential antimicrobial activity .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADCERNTBWTXFV-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426569 | |
| Record name | (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25615-38-7 | |
| Record name | (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


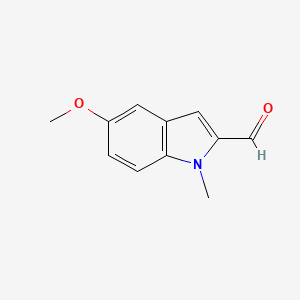

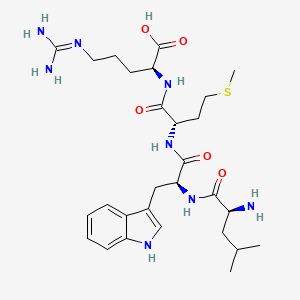
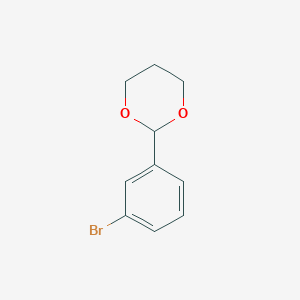
amino}acetic acid](/img/structure/B1336463.png)
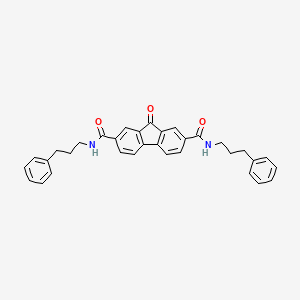

![2-[(3,4-Dimethylphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one](/img/structure/B1336470.png)
